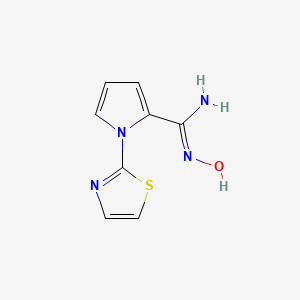
N'-Hidroxi-1-(1,3-tiazol-2-il)-1H-pirrol-2-carboximidamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring
Aplicaciones Científicas De Investigación
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mecanismo De Acción
- Nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, shares structural similarities with our compound. In nortopsentin, the central imidazole ring is replaced by a 1,2,4-oxadiazole moiety .
Target of Action
Keep in mind that additional studies are necessary to fully characterize its mechanism of action and therapeutic potential . 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, EDCI, HOBt.
Major Products
Comparación Con Compuestos Similares
Similar Compounds
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the imidamide group.
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboximidamide: Similar structure but lacks the hydroxy group.
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but has a carboxylate group instead of the imidamide group.
Uniqueness
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is unique due to the presence of both the hydroxy group and the imidamide group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
685107-91-9 |
|---|---|
Fórmula molecular |
C8H8N4OS |
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
Clave InChI |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
SMILES isomérico |
C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |
SMILES canónico |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Pictogramas |
Corrosive; Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Methyl-[1,4'-bipiperidine]-3-carboxylic acid hydrochloride](/img/structure/B1311530.png)
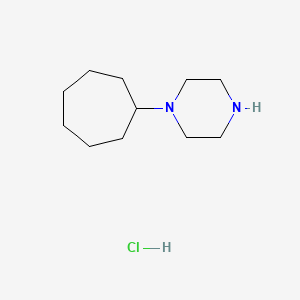
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
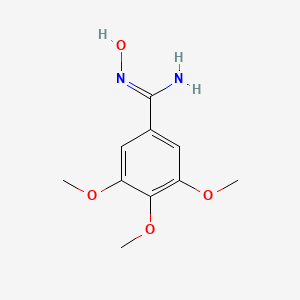
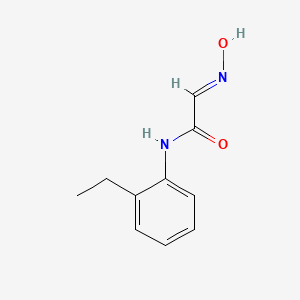
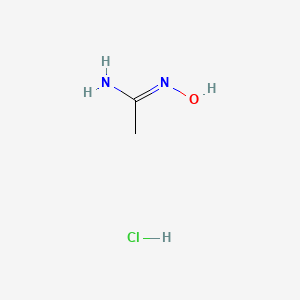
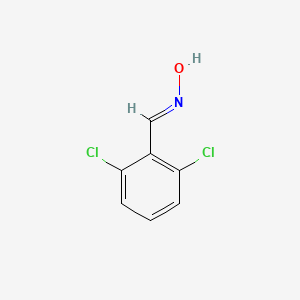




![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

